5-(2,4-Dichlorophenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
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Overview
Description
5-(2,4-Dichlorophenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound characterized by its unique structure and diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The process often starts with the preparation of the dichlorophenyl and fluorophenyl precursors, followed by their cyclization and incorporation into the hexaazatricyclic framework. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2,4-Dichlorophenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaene stands out due to its hexaazatricyclic structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C18H9Cl2FN6 |
---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H9Cl2FN6/c19-10-1-6-13(15(20)7-10)17-24-25-18-14-8-23-27(16(14)22-9-26(17)18)12-4-2-11(21)3-5-12/h1-9H |
InChI Key |
QTHHTYCMWVRUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=C(C=C(C=C5)Cl)Cl)F |
Origin of Product |
United States |
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